molecular formula C24H32N4O2 B2800573 3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 685108-52-5

3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No. B2800573
CAS RN: 685108-52-5
M. Wt: 408.546
InChI Key: LFORMMVSWCSJJS-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, they demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 exhibited the best cytotoxicity, with IC50 values ranging from 45 to 48 nM .

Dual Activity Against Cell Lines and CDK2

Compound 14, derived from this pyrazolo[3,4-d]pyrimidine scaffold, displayed potent dual activity. It not only inhibited cancer cell growth but also effectively targeted CDK2/cyclin A2. The IC50 values for inhibiting CDK2 were 0.057 ± 0.003 μM, outperforming the control drug sorafenib (IC50: 0.184 ± 0.01 μM) .

Cell Cycle Alteration and Apoptosis Induction

Compound 14 exerted a significant alteration in cell cycle progression, leading to apoptosis induction within HCT cells. This dual mechanism of action makes it a promising candidate for further investigations .

Design Inspiration from VX680 and ENMD-2076

The design of pyrimidine targets, including this compound, was influenced by modifications of both VX680 and ENMD-2076. These modifications enhance the compound’s potential as a therapeutic agent .

Neuroprotective Applications

Given the compound’s unique structure, it may also hold promise in neuroprotective applications. Investigating its effects on neuronal cells and relevant pathways could provide valuable insights.

properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-3-heptyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-5-6-7-8-9-13-27-14-12-19-17(2)26-23-20(16-25-28(23)24(19)27)18-10-11-21(29-3)22(15-18)30-4/h10-11,15-16H,5-9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFORMMVSWCSJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-8-heptyl-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

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